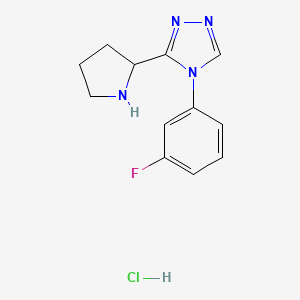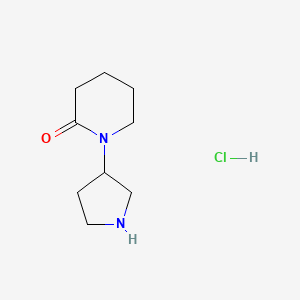![molecular formula C8H17Cl2N3O B8219523 2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride](/img/structure/B8219523.png)
2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a spiro linkage, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and methanol (MeOH), with the reaction monitored by chromatography .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production. The scalability of the synthesis is crucial for industrial applications, and methods such as crystallization and recrystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atoms and the overall ring size.
9-(6-(Dimethylamino)pyrimidin-4-yl)-4-(4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)-1,4,9-triazaspiro[5.5]undecan-2-one: Another related compound with additional functional groups that impart different chemical properties.
Uniqueness
2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride is unique due to its specific spiro linkage and the arrangement of nitrogen atoms within the ring system.
Propriétés
IUPAC Name |
2,6,10-triazaspiro[4.6]undecan-11-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c12-7-8(2-5-9-6-8)11-4-1-3-10-7;;/h9,11H,1-6H2,(H,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPPNWDIJZHIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2(CCNC2)NC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B8219446.png)
![Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B8219452.png)
![2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride](/img/structure/B8219456.png)

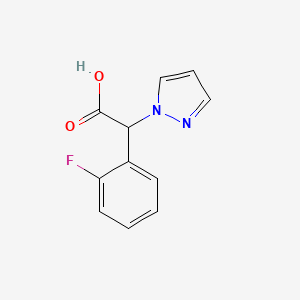
![2,6,9-Triazaspiro[4.6]undecan-8-one dihydrochloride](/img/structure/B8219475.png)
![3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride](/img/structure/B8219483.png)
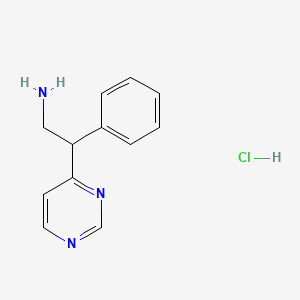
![2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride](/img/structure/B8219506.png)
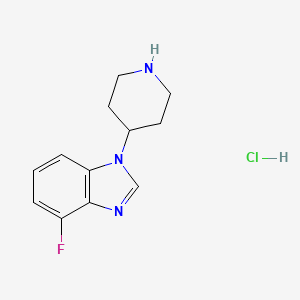
![2,6,10-Triazaspiro[4.6]undecan-9-one dihydrochloride](/img/structure/B8219529.png)
![decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride](/img/structure/B8219543.png)
